IP3 Receptor Binding Affinity: 3F-IP3 Retains Near-Native Affinity Compared to IP3
3F-IP3 binds to the IP3 receptor with high affinity (Ki = 8.0 nM), only 1.36-fold weaker than native IP3 (KD = 5.9 nM), demonstrating that fluorine substitution at the 3-position is well tolerated by the IP3-binding core [1]. In comparison, another 3-position analog, L-chiro-Ins(2,3,5)P3, shows substantially reduced affinity (Ki = 60.4 nM, 10.2-fold weaker than IP3) [1]. This places 3F-IP3 as the closest affinity mimic of IP3 among 3-position-modified analogs.
| Evidence Dimension | Binding affinity at IP3 receptor (Ki/KD) |
|---|---|
| Target Compound Data | Ki = 8.0 nM |
| Comparator Or Baseline | IP3 (KD = 5.9 nM); L-chiro-Ins(2,3,5)P3 (Ki = 60.4 nM) |
| Quantified Difference | 3F-IP3 affinity is 1.36-fold lower than IP3; 7.55-fold higher affinity than L-chiro-Ins(2,3,5)P3 |
| Conditions | Bovine adrenal cortex IP3 receptor, [3H]Ins(1,4,5)P3 radioligand displacement assay |
Why This Matters
For researchers requiring an IP3 analog with near-physiological receptor occupancy, 3F-IP3 provides the closest affinity match to the native ligand among available 3-modified analogs, minimizing off-target effects from altered binding kinetics.
- [1] Safrany ST, Wilcox RA, Liu C, Potter BV, Nahorski SR. 3-Position modification of myo-inositol 1,4,5-trisphosphate: consequences for intracellular Ca2+ mobilisation and enzyme recognition. Eur J Pharmacol. 1992;226(3):265-272. View Source
